Ethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Overview
Description
Ethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C13H16O3. It is a derivative of tetrahydronaphthalene, featuring a hydroxyl group at the 4th position and an ethyl ester group at the 2nd position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the esterification of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate.
Reduction: 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyl group.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with biological pathways .
Comparison with Similar Compounds
Ethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar structure but with a quinoline ring instead of a naphthalene ring.
4-hydroxy-2-quinolones: These compounds also feature a hydroxyl group and are known for their biological activities.
5,6,7,8-tetrahydro-2-naphthoic acid: A related compound with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h7-8,14H,2-6H2,1H3 |
InChI Key |
LXDYLJCZDOCGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2)C(=C1)O |
Origin of Product |
United States |
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